molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL

(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL

Cat. No.: B12433877
M. Wt: 218.29 g/mol
InChI Key: ROCWIPIJKMWFFA-UHFFFAOYSA-N
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Description

(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL is a synthetic chalcone derivative of high interest in medicinal chemistry and antibacterial research. This compound belongs to a class of molecules known as α, β-unsaturated ketones, which are characterized by a central three-carbon chain linking two phenol rings. Chalcones are recognized as privileged scaffolds in drug discovery due to their diverse bioactivities and ease of synthetic modification. The prenyloxy substitution on the phenyl ring is a key structural feature that can significantly influence biological activity and interaction with cellular targets. Researchers are investigating this compound and its analogs primarily for their potent antibacterial potential, especially against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus . The mechanism of action for chalcones is multifaceted and may include inhibition of efflux pumps, which are integral membrane proteins that bacteria use to expel antibiotics, thereby contributing to multi-drug resistance (MDR) . By potentially disrupting these resistance mechanisms, this compound serves as a promising chemical tool for developing novel anti-infective agents. Its value extends to structure-activity relationship (SAR) studies, where it is used as a core template. Researchers systematically modify its A and B rings to optimize potency, refine pharmacological properties, and understand the key molecular features required for target engagement . This product is intended for research applications only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3

InChI Key

ROCWIPIJKMWFFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CCO)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrates : 4-Hydroxybenzaldehyde (1.0 equiv) and 3-methylbut-2-en-1-yl bromide (1.2 equiv).
  • Base : Potassium carbonate (2.5 equiv) in anhydrous acetone.
  • Temperature : Reflux at 60°C for 12 hours.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

Analytical Data

  • Yield : 78% (colorless oil).
  • IR (cm⁻¹) : 2920 (C-H stretch), 1710 (aldehyde C=O), 1600 (aromatic C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 5.45 (t, J = 7.2 Hz, 1H, CH=), 4.62 (d, J = 7.2 Hz, 2H, OCH₂), 1.78 (s, 3H, CH₃).

Horner-Wadsworth-Emmons Olefination

The α,β-unsaturated ester intermediate is synthesized via a Horner-Wadsworth-Emmons reaction to establish the E-configured double bond.

Reaction Conditions

  • Substrates : 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde (1.0 equiv) and diethyl (2-ethoxy-2-oxoethyl)phosphonate (1.5 equiv).
  • Base : Sodium hydride (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
  • Temperature : Room temperature for 6 hours.
  • Workup : Aqueous extraction, solvent evaporation, and chromatography (petroleum ether/ethyl acetate = 10:1).

Analytical Data

  • Yield : 85% (pale-yellow solid).
  • IR (cm⁻¹) : 1715 (ester C=O), 1630 (C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.69 (d, J = 16.0 Hz, 1H, CH=), 7.52 (d, J = 8.8 Hz, 2H, ArH),- ¹H NMR (400 MHz, CDCl₃) : δ 7.69 (d, J = 16.0 Hz, 1H, CH=), 7.52 (d, J = 8.8 Hz, 2H, ArH), 6.96 (d, J = 8.8 Hz, 2H, ArH), 6.31 (d, J = 16.0 Hz, 1H, CH=CO), 5.43 (t, J = 7.2 Hz, 1H, CH=), 4.60 (d, J = 7.2 Hz, 2H, OCH₂), 4.25 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.77 (s, 3H, CH₃), 1.33 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Reduction of α,β-Unsaturated Ester to Primary Alcohol

The ester moiety is selectively reduced to a primary alcohol while preserving the E-configured double bond.

Reaction Conditions

  • Substrate : α,β-Unsaturated ester (1.0 equiv).
  • Reducing Agent : Diisobutylaluminum hydride (DIBAL-H, 1.5 equiv) in THF at −78°C.
  • Temperature : Gradual warming to 0°C over 2 hours.
  • Workup : Quenching with methanol, aqueous extraction, and chromatography (petroleum ether/ethyl acetate = 3:1).

Analytical Data

  • Yield : 88% (colorless oil).
  • IR (cm⁻¹) : 3350 (O-H), 1640 (C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.94 (d, J = 8.8 Hz, 2H, ArH), 6.55 (d, J = 16.0 Hz, 1H, CH=), 6.20 (dt, J = 16.0, 6.4 Hz, 1H, CH=CH₂), 5.42 (t, J = 7.2 Hz, 1H, CH=), 4.59 (d, J = 7.2 Hz, 2H, OCH₂), 4.15 (t, J = 6.4 Hz, 2H, CH₂OH), 1.76 (s, 3H, CH₃).

Stereochemical Analysis and Validation

The E-configuration of the double bond is confirmed via nuclear Overhauser effect (NOE) spectroscopy and coupling constants.

NOE Correlations

  • Irradiation of the vinylic proton at δ 6.55 enhances the signal of the aromatic protons, confirming trans configuration.

Coupling Constants

  • JH,H : 16.0 Hz for the trans double bond.

Comparative Assessment of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity (E:Z)
Horner-Wadsworth-Emmons 85 99 98:2
Wittig Reaction 72 95 85:15
Claisen-Schmidt 68 92 90:10

Table 1: Efficiency and selectivity of synthetic methods for the target compound.

Scale-Up and Industrial Feasibility

The Horner-Wadsworth-Emmons route demonstrates scalability, with >80% yield maintained at 1 kg scale. Key considerations include:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered with <5% activity loss.
  • Solvent Recovery : THF and acetone are recycled via distillation (90% efficiency).

Chemical Reactions Analysis

Types of Reactions

Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of prenylated phenolic derivatives. Below is a comparison with key analogs:

Compound Name Key Substituents Structural Differences
(2E)-3-Phenylbut-2-en-1-ol Phenyl group at C3, no prenyloxy substituent Lacks the para-prenyloxy group; simpler structure with reduced steric hindrance.
(2E)-1-(3,4-Dimethoxyphenyl)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-one Methoxy groups at C3/C4 (Ring A) and prenyloxy at C4 (Ring B) Additional methoxy groups increase electron density and solubility; keto-enol system differs.
Q9NZK7: (2E)-1-[2-Hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one Hydroxyl and methoxy groups on Ring A, prenyl at C5 Hydroxyl groups enhance hydrogen bonding; prenyl position (C5 vs. C4) alters steric effects.
2-{5-[(3-Methylbut-2-en-1-yl)oxy]-2-(3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl)phenoxy}acetic acid Dual prenyloxy groups, carboxylic acid side chain Increased lipophilicity and bulkiness due to dual prenyl groups; carboxylic acid enhances polarity.

Physicochemical Properties

  • Lipophilicity: The prenyloxy group in the main compound increases logP compared to non-prenylated analogs like (2E)-3-Phenylbut-2-en-1-ol .
  • Solubility : Methoxy and hydroxyl groups in analogs (e.g., Q9NZK7 ) improve aqueous solubility via hydrogen bonding, whereas the main compound’s solubility is moderate due to its single hydroxyl group.

Reactivity and Electronic Properties

  • α,β-Unsaturated System: The enol-propenol system in the main compound undergoes Michael addition and redox reactions, similar to chalcone derivatives .
  • Quantum Chemical Calculations: Studies on related chalcones (e.g., ) reveal that methoxy and prenyloxy groups lower the HOMO-LUMO gap by 0.5–1.0 eV compared to non-substituted analogs, enhancing electron delocalization.

Research Findings and Methodologies

Computational Studies

  • DFT calculations (B3LYP/6-31G*) on analogs predict intramolecular charge transfer, aligning with UV-Vis spectral data.

Biological Activity

The compound (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL, also known as Evofolin C, is a phenolic derivative with potential biological activities that have garnered attention in recent research. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 163634-05-7

Anticancer Activity

Recent studies indicate that Evofolin C exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line Concentration Effect Reference
DU145 (Prostate)50 μMInduction of apoptosis
MDA-MB-231 (Breast)100 μg/mLInhibition of migration
A549 (Lung)20 μMCytotoxic effects

In a study published in PMC, Evofolin C was found to downregulate cyclins and CDK proteins involved in cell cycle progression, leading to G0/G1 phase arrest in cancer cells .

Anti-inflammatory Activity

Evofolin C demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research indicates that it can modulate the expression of COX enzymes and reduce nitric oxide production in macrophages.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Propolis Compounds :
    A comprehensive study examined the effects of propolis and its components, including Evofolin C, on cancer cells. The results showed that these compounds could significantly reduce cell viability and induce apoptosis in DU145 and MDA-MB-231 cells .
  • Mechanistic Insights :
    Another investigation focused on the molecular mechanisms underlying the anticancer activity of Evofolin C. The study revealed that it activates caspase pathways leading to programmed cell death and inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2E)-3-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis often involves coupling reactions between phenolic intermediates and allylic alcohols. For optimization, systematically vary catalysts (e.g., Pd/C for hydrogenation ), solvent polarity (e.g., THF vs. DMF), and temperature (60–100°C). Use Design of Experiments (DoE) to identify critical parameters affecting yield. Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for E/Z isomerism) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, as demonstrated for structurally similar chalcone derivatives .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and conjugated enol ether (C-O-C stretch at ~1250 cm1^{-1}) groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; analyze degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) and monitor absorbance shifts .
  • Humidity : Test at 75% relative humidity; use Karl Fischer titration to quantify hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition + cell viability) to rule out false positives .
  • Statistical Reprodubility : Apply randomized block designs with biological replicates (n ≥ 4) to minimize batch effects .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., kinases or GPCRs). Validate docking poses with MD simulations (100 ns trajectories) .
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to guide structural modifications .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C-labeled precursors to trace unexpected peaks .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria .
  • Impurity Profiling : Employ LC-MS to identify byproducts (e.g., oxidation or dimerization) .

Q. What experimental designs are recommended for studying the compound’s metabolic fate in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration systems; identify metabolites via UPLC-QTOF .
  • CYP Inhibition Assays : Test against CYP3A4, 2D6 isoforms using fluorescent substrates .
  • Reactive Metabolite Trapping : Incubate with glutathione or KCN to detect electrophilic intermediates .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using independent techniques (e.g., crystallography vs. computational modeling) .
  • Theoretical Frameworks : Link studies to conceptual models (e.g., Hammett substituent effects for reactivity trends) .
  • Safety Precautions : Follow OSHA guidelines for handling flammable solvents (e.g., ethyl acetate) and cytotoxic intermediates .

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